N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5S/c1-10-2-4-11(5-3-10)15-9-27-17(18-15)19-16(22)12-6-13(20(23)24)8-14(7-12)21(25)26/h2-9H,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEZEYWWUOPZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide and nitro groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent nitration and amidation reactions introduce the nitro and benzamide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitro groups may also contribute to the compound’s reactivity and biological effects by undergoing redox reactions within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Benzamide Moieties
Compound 3e (Marine Drugs, 2015):
- Structure: 3-(4-{5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Key Features: Incorporates a sulfonylindole-thiazole-pyrrolopyridine scaffold.
- Physical Properties: Melting point 257–258°C, 97% yield.
- Spectroscopic Data: IR peaks for NH (3310 cm⁻¹) and SO₂ (1340 cm⁻¹); ¹H-NMR signals for aromatic protons (δ 7.20–8.50 ppm).
- Comparison: Lacks the 3,5-dinitrobenzamide group but shares the thiazole core. The sulfonyl group may reduce membrane permeability compared to nitro substituents .
Compound 9d (Scientia Pharmaceutica):
- Structure: N-((R)-1-(4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-3,5-dinitrobenzamide
- Key Features: Combines 3,5-dinitrobenzamide with a triazole-oxazolidinone-piperazine chain.
- Physical Properties: Melting point 223–225°C, 32% yield.
- Comparison: The extended piperazine-triazole chain may enhance target specificity but reduce synthetic accessibility compared to the simpler thiazole-based target compound .
NSC719392 (ECHEMI, 2022):
- Structure: N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide
- Key Features: Contains a thiadiazole-sulfamoyl group linked to the benzamide.
- Molecular Properties: Molecular weight 478.5 g/mol, XLogP3 = 2.2, hydrogen-bond acceptors = 11.
Dinitrobenzamide Derivatives with Antitubercular Activity
- Structures: DNB1: N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide DNB2: N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide
- Key Features: Both feature ethoxy linkers with aryl groups (methoxyphenoxy or benzyloxy).
- Bioactivity: MIC values <1 µg/mL against M. tuberculosis MDR/XDR strains.
- Comparison: The ethoxy linker improves solubility compared to the rigid thiazole core in the target compound. However, the thiazole’s planar structure may enhance DNA intercalation or enzyme binding .
N-(5-azidopentyl)-3,5-dinitrobenzamide ():
- Synthesis: SN2 reaction with 97% yield.
- Bioactivity: MIC = 0.5 µg/mL against M. tuberculosis.
- Comparison: The azidopentyl chain facilitates cellular uptake, but the target compound’s thiazole ring provides steric bulk that may resist enzymatic degradation .
Key Research Findings
- Nitro Group Positioning : Compounds with nitro groups at positions 3 and 5 on the benzamide ring (e.g., DNB1, DNB2) show enhanced antitubercular activity due to strong electron-withdrawing effects, which may disrupt mycobacterial cell wall synthesis .
- Thiazole vs. Thiadiazole Cores : Thiazole-based compounds (e.g., target compound, 3e) exhibit rigid planar structures favoring intercalation, while thiadiazole derivatives (e.g., NSC719392) have higher polarity, impacting solubility .
- Synthetic Challenges : Piperazine-triazole derivatives (e.g., 9d) and azidopentyl-DNB show divergent yields (32% vs. 97%), highlighting the efficiency of SN2 reactions over multi-step conjugations .
Biological Activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a complex organic compound characterized by its thiazole ring, benzamide group, and nitro substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties.
Chemical Structure
The structural formula of this compound can be represented as follows:
Synthesis
The synthesis typically involves the formation of the thiazole ring followed by the introduction of the benzamide and nitro groups. Common synthetic routes include cyclization under acidic or basic conditions, followed by nitration and amidation reactions to introduce the desired functional groups.
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For example, the thiazole derivatives have been shown to inhibit various bacterial strains effectively.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Thiazole derivative A | Staphylococcus aureus | 16 µg/mL |
| Thiazole derivative B | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Studies have also explored the anticancer potential of this compound. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was shown to induce significant cytotoxicity with an IC50 value of approximately 25 µM. The compound's effectiveness was attributed to its ability to interfere with cellular signaling pathways involved in cell survival and proliferation.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring may interact with enzymes or receptors, potentially inhibiting their activity.
- Redox Reactions : The nitro groups can undergo redox reactions within biological systems, contributing to the compound's reactivity and biological effects.
Research Findings
Recent studies have focused on optimizing the compound for enhanced biological activity. For instance:
- Structure-Activity Relationship (SAR) Studies : These studies aim to identify key structural features that influence biological activity.
- Molecular Docking Studies : Computational approaches have been employed to predict how the compound interacts with target proteins.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves coupling 3,5-dinitrobenzoyl chloride with 4-(4-methylphenyl)-1,3-thiazol-2-amine. Key steps include:
- Nucleophilic substitution : Use of a base (e.g., triethylamine) to deprotonate the amine and activate the acyl chloride .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
- Temperature control : Maintain 0–25°C to minimize side reactions .
- Optimization : Vary catalyst loading (e.g., DMAP) and reaction time (4–24 hours) to improve yield (typically 50–75%) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for dinitro groups) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 423.08) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O···H-N motifs) .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?
- Protocols :
- MIC (Minimum Inhibitory Concentration) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-kill kinetics : Monitor bactericidal activity over 24 hours .
- Controls : Include reference drugs (e.g., ciprofloxacin) and solvent-only blanks .
Advanced Research Questions
Q. How does the compound’s nitro group configuration influence its mechanism of action against Mycobacterium tuberculosis?
- Hypothesis : The 3,5-dinitro motif enhances redox activity, disrupting mycobacterial membrane potential .
- Experimental Design :
- Resistance profiling : Compare activity against wild-type vs. DNB-resistant M. smegmatis strains .
- ROS (Reactive Oxygen Species) detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in treated cells .
Q. What strategies can resolve contradictory data in kinase inhibition assays (e.g., IC₅₀ variability across studies)?
- Troubleshooting :
- Assay standardization : Use uniform ATP concentrations (e.g., 10 μM) and kinase isoforms (e.g., Src vs. Abl) .
- Computational docking : Predict binding modes using Schrödinger Suite or AutoDock to rationalize activity differences .
Q. How can the compound’s selectivity for cancer vs. normal cells be enhanced?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
